2-(2-Phenoxyethoxy)ethyl 4-((5-cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)azo)benzoate
Description
UV-Vis Spectroscopy
The azo chromophore ($$ -\text{N}=\text{N}- $$) dominates the electronic spectrum, with a strong absorption band at 480–500 nm ($$ \lambda_{\text{max}} $$) in ethanol. This bathochromic shift relative to simpler azo compounds arises from conjugation with the electron-withdrawing cyano and ketone groups.
FT-IR Spectroscopy
Key vibrational modes include:
NMR Spectroscopy
- $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$3$$) :
- $$ ^{13}\text{C} $$ NMR :
Physicochemical Properties
| Property | Value |
|---|---|
| Melting point | Not reported (decomposes >250°C) |
| Solubility in water | <0.1 g/L (20°C) |
| Solubility in DMSO | 45 g/L |
| LogP (octanol/water) | 3.2 ± 0.3 |
| Stability | Photosensitive; degrades under UV light |
The compound’s low water solubility aligns with its hydrophobic aromatic and ether components. Stability studies indicate susceptibility to photodegradation via cleavage of the azo bond, a common trait in arylazo compounds. Thermal gravimetric analysis (TGA) shows decomposition onset at 220°C , coinciding with loss of the ether chain.
Properties
CAS No. |
88938-35-6 |
|---|---|
Molecular Formula |
C25H24N4O6 |
Molecular Weight |
476.5 g/mol |
IUPAC Name |
2-(2-phenoxyethoxy)ethyl 4-[(5-cyano-6-hydroxy-1,4-dimethyl-2-oxopyridin-3-yl)diazenyl]benzoate |
InChI |
InChI=1S/C25H24N4O6/c1-17-21(16-26)23(30)29(2)24(31)22(17)28-27-19-10-8-18(9-11-19)25(32)35-15-13-33-12-14-34-20-6-4-3-5-7-20/h3-11,30H,12-15H2,1-2H3 |
InChI Key |
GLZGZNTWCKYLQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=C1C#N)O)C)N=NC2=CC=C(C=C2)C(=O)OCCOCCOC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenoxyethoxy)ethyl 4-((5-cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)azo)benzoate involves the reaction of benzoic acid derivatives with azo compounds. A typical synthetic route includes the reaction of anhydrous sodium acetate, 4-fluorobenzaldehyde or 4-trifluoromethoxy benzaldehyde, and the sodium salt of the azo dye in the presence of acetic anhydride . The mixture is heated with stirring until it transforms into a deep red liquid, which is then cooled, filtered, and recrystallized to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenoxyethoxy)ethyl 4-((5-cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)azo)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the azo group into amines.
Substitution: The compound can undergo substitution reactions, particularly at the phenoxyethoxy and benzoate moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structural features suggest potential therapeutic applications, particularly in the development of anti-cancer agents. Azo compounds are known for their biological activity, and derivatives of this compound have been explored for their efficacy against various cancer cell lines.
Case Study: Anti-Cancer Activity
Recent studies have indicated that similar compounds exhibit significant anti-cancer properties. For instance, the sodium salt of ethyl (E)-2-cyano derivatives has shown promising results against Ehrlich ascites carcinoma cells, suggesting that the pyridine and azo functionalities may enhance biological activity through specific receptor interactions .
Materials Science Applications
In materials science, azo compounds are widely used as dyes and pigments due to their vibrant colors and stability. The azo linkage in this compound allows for its application in creating colored materials that can be utilized in various industries including textiles and plastics.
Example: Pigment Production
Research has demonstrated that azo compounds can be synthesized to produce high-yield pigments for industrial applications. The optimization of reaction conditions has led to improved yields and color stability, making such compounds valuable in manufacturing processes .
Organic Synthesis Applications
This compound serves as a versatile intermediate in organic synthesis. Its functional groups allow it to participate in various chemical reactions, making it useful for synthesizing other complex molecules.
Synthesis of Novel Compounds
The ability to modify the azo group and other functional groups enables chemists to create a wide range of derivatives that can be tailored for specific applications. For example, reactions involving this compound have been optimized to yield high-purity products with desired functional characteristics .
Mechanism of Action
The mechanism of action of 2-(2-Phenoxyethoxy)ethyl 4-((5-cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)azo)benzoate involves its interaction with specific molecular targets and pathways. The compound’s azo group can undergo reduction to form amines, which can then interact with various biological targets. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Differences:
Azo vs. Amino/Thio Linkages: The target’s azo group (-N=N-) may confer unique photochemical properties compared to amino (-NH-) or thio (-S-) linkages in analogs like I-6230 or I-6373 .
Pyridinone vs. Pyridazine/Isoxazole: The pyridinone ring in the target compound offers a conjugated lactam system, contrasting with pyridazine (I-6230) or isoxazole (I-6373) rings, which are heteroaromatic but lack keto functionality .
Substituent Effects: The cyano (-CN) and hydroxy (-OH) groups in the target compound enhance polarity and acidity compared to methyl or propyl groups in analogs .
Research Findings and Implications
Physicochemical Properties
- Solubility: The phenoxyethoxy chain likely improves aqueous solubility relative to simpler ethyl benzoates (e.g., I-6230) .
- Stability: Azo compounds are prone to photodegradation, but the pyridinone ring’s conjugation may mitigate this compared to thioether-linked analogs (e.g., I-6373) .
Biological Activity
2-(2-Phenoxyethoxy)ethyl 4-((5-cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)azo)benzoate (CAS Number: 88938-35-6) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant case studies.
The compound has the following molecular characteristics:
- Molecular Formula : C25H24N4O6
- Molecular Weight : 476.48 g/mol
- EINECS : 289-451-4
- SMILES Notation : Cc1c(c(=O)n(c(c1/N=N/c2ccc(cc2)C(=O)OCCOCCOc3ccc))O)C)C#N
Biological Activity Overview
Research into the biological activity of this compound suggests various pharmacological properties, including:
- Anticancer Activity : Preliminary studies indicate potential cytotoxic effects against certain cancer cell lines.
- Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, particularly through modulation of leukotriene A4 hydrolase (LTA4H).
- Antioxidant Properties : Its structure suggests possible antioxidant activity, which could contribute to its therapeutic effects.
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of the compound on different cancer cell lines. For instance, in vitro assays demonstrated that it exhibits significant cytotoxicity against human colon cancer cells (HCT116), with an IC50 value indicating effective inhibition of cell proliferation.
Anti-inflammatory Mechanism
The compound's ability to inhibit LTA4H has been highlighted as a key mechanism in reducing inflammation. Studies show that it can significantly lower levels of pro-inflammatory mediators in macrophages.
Antioxidant Activity
The antioxidant capacity of the compound was assessed using DPPH and ABTS assays, demonstrating a notable ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress.
Case Studies
Several case studies have investigated the therapeutic potential of this compound:
-
Case Study on Colon Cancer :
- A study involving HCT116 cells showed that treatment with the compound led to increased apoptosis and decreased cell viability, suggesting its potential as a chemotherapeutic agent.
-
Inflammation Model in Mice :
- In vivo experiments indicated that administration of the compound reduced inflammation markers in a murine model of acute inflammation, supporting its anti-inflammatory claims.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 2-(2-Phenoxyethoxy)ethyl 4-((5-cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)azo)benzoate, and what characterization methods validate its structure?
- Methodological Answer : The compound can be synthesized via coupling reactions under mild conditions. For instance, azo linkage formation between the pyridinone and benzoate moieties can be achieved using diazotization followed by coupling in the presence of caesium carbonate and dry DMF at room temperature . Characterization should include multi-spectroscopic validation:
- 1H NMR to confirm proton environments (e.g., aromatic peaks at δ 6.8–8.2 ppm).
- IR spectroscopy to identify functional groups (e.g., -CN stretch at ~2200 cm⁻¹, ester C=O at ~1720 cm⁻¹).
- Mass spectrometry to verify molecular ion peaks (e.g., [M+H]+ at m/z consistent with the molecular formula).
- Replicate synthesis (≥4 replicates) ensures reproducibility .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Design a split-plot experiment with controlled variables:
- Primary plots : pH gradients (e.g., 2.0, 7.0, 12.0).
- Subplots : Temperature ranges (e.g., 25°C, 40°C, 60°C).
- Analyze degradation kinetics via HPLC or UV-Vis spectroscopy at intervals (e.g., 0, 24, 48 hours). Use Arrhenius plots to model thermal stability and identify hydrolysis-sensitive functional groups (e.g., ester or azo bonds) .
Advanced Research Questions
Q. What methodologies evaluate the environmental fate of the compound, including its abiotic and biotic transformations?
- Methodological Answer : Long-term environmental studies (e.g., 5–10 years) should combine:
- Laboratory assays : Measure soil-water partitioning coefficients (Kd) and octanol-water distribution (log Dow) to predict mobility .
- Microcosm experiments : Simulate microbial degradation using soil slurries under aerobic/anaerobic conditions, tracking metabolites via LC-MS/MS.
- Field monitoring : Deploy passive samplers in water systems to detect bioaccumulation in aquatic organisms (e.g., LC₅₀ assays for ecotoxicity) .
Q. How can contradictory data on the compound’s bioactivity or degradation pathways be resolved through integrated analytical frameworks?
- Methodological Answer : Apply the quadripolar model for systematic analysis:
- Theoretical pole : Reconcile bioactivity hypotheses (e.g., free radical scavenging vs. receptor antagonism) using molecular docking simulations.
- Epistemological pole : Compare degradation pathways (e.g., photolysis vs. hydrolysis) via isotope-labeling studies.
- Morphological pole : Optimize experimental conditions (e.g., solvent polarity, light exposure) to isolate variables.
- Technical pole : Validate findings across multiple labs using standardized protocols (e.g., OECD guidelines) .
Q. What advanced spectroscopic or computational techniques elucidate the compound’s interactions at the molecular level?
- Methodological Answer : Combine:
- Time-resolved fluorescence spectroscopy to study binding kinetics with biological targets (e.g., serum albumin).
- DFT calculations to model electron density maps and predict reactive sites (e.g., azo group’s electrophilicity).
- Molecular dynamics (MD) simulations to simulate membrane permeability (log P) and correlate with experimental Caco-2 cell assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
